3-(Cholamidopropyl)-1,1-dimethamine
Overview
Description
3-(Cholamidopropyl)-1,1-dimethamine: is a zwitterionic detergent commonly used in biochemical and molecular biology research. It is particularly effective in solubilizing membrane proteins while maintaining their native state, making it invaluable for protein purification and analysis . This compound is derived from cholic acid and is structurally similar to certain bile acids .
Scientific Research Applications
3-(Cholamidopropyl)-1,1-dimethamine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 3-(Cholamidopropyl)-1,1-dimethamine, also known as CHAPS, is biological macromolecules such as proteins . It is especially useful in solubilizing membrane proteins, which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .
Mode of Action
CHAPS interacts with its targets by solubilizing them. It is a zwitterionic surfactant, meaning it carries both positive and negative charges, which allows it to interact with various types of molecules. It is structurally similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid . This structural similarity allows it to interact effectively with biological macromolecules.
Pharmacokinetics
It is known that chaps has a high critical micelle concentration (cmc) of 8-10 mm , which means it can form micelles in solution at this concentration. This property is important for its ability to solubilize proteins.
Result of Action
The primary result of CHAPS action is the solubilization of proteins, particularly membrane proteins. This allows for the extraction, purification, and further study of these proteins . It is used as a non-denaturing detergent, meaning it can solubilize proteins without disrupting their native structure .
Action Environment
The action of CHAPS is influenced by environmental factors such as pH and temperature. It is soluble across a wide pH range (2 to 12) , making it versatile for use in various experimental conditions. Its cloud point, the temperature above which it starts to precipitate out of solution, is above 100°C , allowing it to be used at a wide range of temperatures.
Safety and Hazards
Future Directions
In recent years, CHAPS has been gaining popularity in biochemical and cell biology research, particularly in the solubilization of membrane proteins . It has also been used in the study of protein solubilization for oil palm proteomics . These studies suggest that CHAPS could have more applications in the future in the field of proteomics and other areas of biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cholamidopropyl)-1,1-dimethamine typically involves the reaction of cholic acid with 3-dimethylaminopropylamine. The process includes the following steps:
Activation of Cholic Acid: Cholic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The active ester of cholic acid is then reacted with 3-dimethylaminopropylamine under mild conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not commonly utilized in practical applications.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions at the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the amine .
Comparison with Similar Compounds
3-(Cholamidopropyl)dimethylammonio-2-hydroxy-1-propanesulfonate (CHAPSO): This compound has an additional hydroxyl group, making it more hydrophilic and suitable for different applications.
Triton X-100: A non-ionic detergent commonly used for similar purposes but lacks the zwitterionic nature of 3-(Cholamidopropyl)-1,1-dimethamine.
Sodium dodecyl sulfate (SDS): An anionic detergent that is more denaturing compared to this compound.
Uniqueness: this compound is unique due to its zwitterionic nature, which allows it to solubilize membrane proteins without denaturing them. This property makes it particularly valuable in studies where maintaining protein functionality is crucial .
Properties
IUPAC Name |
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOVEIUMHBMREZ-JSAKOLFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675748 | |
Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76555-98-1 | |
Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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